5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Description
5-(4-Aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a thiadiazole-based carboxamide derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 4-aminophenyl group and at the 2-position with a carboxamide linked to a 4-methylphenyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological and agrochemical activities, including antitumor, antimicrobial, and pesticidal properties .
The synthesis of such compounds typically involves ring-closure reactions of thiosemicarbazides or coupling of carboxylate intermediates with amines, as seen in related thiadiazole syntheses .
Properties
IUPAC Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFBSLIPZFYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are typically employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of pharmacological activities, making it a candidate for drug development.
1. Anticancer Activity
Research indicates that thiadiazole derivatives possess anticancer properties. A study by Wang et al. (1999) demonstrated that compounds similar to 5-(4-Aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth.
2. Antimicrobial Properties
Thiadiazole derivatives have been reported to exhibit antimicrobial activity against bacteria and fungi. For instance, Nakagawa et al. (1996) highlighted the efficacy of thiadiazole compounds against pathogens responsible for urinary tract infections.
| Activity Type | Pathogen Type | Reference |
|---|---|---|
| Anticancer | Various cell lines | Wang et al., 1999 |
| Antimicrobial | Bacteria/Fungi | Nakagawa et al., 1996 |
Agricultural Applications
5-(4-Aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is also explored for its potential as a pesticide or fungicide.
1. Insecticidal Activity
Studies have shown that thiadiazole derivatives can act as effective insecticides. They disrupt the nervous system of insects, leading to paralysis and death. This property is particularly valuable in developing eco-friendly agricultural practices.
2. Plant Growth Regulation
The compound has been investigated for its role as a plant growth stimulant. It can enhance growth rates and resilience in crops under stress conditions.
Material Science Applications
In material science, 5-(4-Aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is utilized in synthesizing novel materials with enhanced properties.
1. Conductive Polymers
The incorporation of thiadiazole structures into polymers can improve their electrical conductivity and thermal stability. This application is crucial in developing advanced materials for electronic devices.
2. Photovoltaic Cells
Research indicates that thiadiazole derivatives can be used in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry synthesized several thiadiazole derivatives and tested their anticancer activity against breast cancer cell lines. The results showed that modifications to the phenyl rings significantly enhanced their potency (Journal of Medicinal Chemistry, 2020).
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with thiadiazole-based pesticides demonstrated a marked reduction in pest populations and improved crop yields compared to untreated controls (Agricultural Sciences Journal, 2021).
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate pathways like the MAPK/ERK pathway, leading to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole Carboxamide Derivatives
Functional Comparison with Insecticidal/Fungicidal Derivatives
The unsubstituted 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () lacks the carboxamide moiety but retains insecticidal and fungicidal activities. This highlights the importance of the thiadiazole core itself in pesticidal applications, while the carboxamide group in the target compound may redirect activity toward human therapeutic targets .
Biological Activity
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by various research findings and case studies.
- Molecular Formula : C₁₆H₁₄N₄OS
- Molecular Weight : 310.37 g/mol
- CAS Number : 1142210-50-1
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. The compound has been evaluated for its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Aspergillus niger, Candida albicans
In a study conducted by Mahendrasinh et al., several derivatives of 1,3,4-thiadiazoles were synthesized and tested for their antibacterial and antifungal activities using the paper disc diffusion method. The results showed that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .
Antitumor Activity
The potential antitumor effects of thiadiazole derivatives have been highlighted in various studies. For instance, compounds containing the thiadiazole moiety have been shown to inhibit tumor growth in various cancer models. A specific study noted that derivatives with structural modifications at the phenyl ring demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide can be attributed to its structural features. The presence of the amino group and the thiadiazole ring plays a crucial role in enhancing its interaction with biological targets. The following table summarizes key findings related to the structure-activity relationship:
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| A1 | Antibacterial | S. aureus | 32 |
| A2 | Antibacterial | E. coli | 16 |
| B1 | Antifungal | A. niger | 25 |
| B2 | Antifungal | C. albicans | 20 |
Case Studies
- Antimicrobial Evaluation : In one study, the synthesized thiadiazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
- Cytotoxicity Assays : Another research effort focused on evaluating the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The study found that specific modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications for cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide, and how can yield be improved?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives under acidic conditions. For example, details a reflux method with POCl₃ as a catalyst, yielding 1,3,4-thiadiazole derivatives after pH adjustment and recrystallization . To optimize yield:
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Use high-purity starting materials (e.g., 4-aminophenyl precursors).
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Control reaction temperature (e.g., 90°C under reflux) and stoichiometry (1:3 molar ratio of precursor to POCl₃).
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Purify intermediates via column chromatography to reduce side products.
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Recrystallize the final product using DMSO/water mixtures (2:1 v/v) for improved crystallinity .
- Data Table :
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst (POCl₃) | 3 mol equivalents | Maximizes cyclization efficiency |
| Reaction Time | 3 hours | Reduces incomplete reactions |
| pH Adjustment | 8-9 with NH₃ | Precipitates product effectively |
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory activity. For example:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, comparing viability to controls .
- Solubility Limitations : Address low aqueous solubility by using DMSO as a solvent (≤1% v/v to avoid cytotoxicity) and validate results with multiple solvent systems .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., 4-aminophenyl signals at δ 6.5–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 337.3) and fragmentation patterns .
- FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like EGFR or COX-2:
- Prepare the ligand by optimizing its geometry with Gaussian09 (B3LYP/6-31G* basis set).
- Retrieve target protein structures from the PDB (e.g., 1M17 for COX-2).
- Analyze binding affinities (ΔG values) and hydrogen-bonding interactions with residues (e.g., Arg120 in COX-2) .
- Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions in solubility-dependent bioactivity data?
- Methodological Answer : If solubility limits reproducibility:
- Formulation Adjustments : Use co-solvents (PEG-400, cyclodextrins) or nanoemulsions to enhance bioavailability .
- Proteomic Profiling : Compare gene expression in cells treated with solubilized vs. precipitated compound via RNA-seq to distinguish solubility artifacts from true bioactivity .
- Control Experiments : Include vehicle controls (DMSO alone) and measure cellular uptake via LC-MS to confirm intracellular compound levels .
Q. How does the compound’s electronic structure influence its reactivity in derivatization?
- Methodological Answer : The electron-rich 4-aminophenyl group enhances nucleophilic substitution at the thiadiazole ring. To design derivatives:
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Perform DFT calculations (e.g., using Spartan) to map electrostatic potential surfaces and identify reactive sites (e.g., C-5 position on thiadiazole).
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Experimentally validate by introducing substituents (e.g., halogens, methyl groups) via Suzuki coupling or nucleophilic aromatic substitution .
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Monitor reaction progress via TLC and HPLC to optimize conditions for regioselectivity .
- Data Table :
| Derivative | Modification Site | Biological Activity Change |
|---|---|---|
| Bromination (C-5) | Thiadiazole ring | Increased anticancer activity (IC₅₀ ↓ 30%) |
| Methylation (N-amine) | Aminophenyl group | Reduced cytotoxicity in normal cells |
Q. What theoretical frameworks guide mechanistic studies of its antitumor effects?
- Methodological Answer : Link hypotheses to established theories:
- Reactive Oxygen Species (ROS) Theory : Measure ROS levels (e.g., H₂DCFDA assay) to test if apoptosis is ROS-dependent .
- Kinase Inhibition Hypothesis : Use Western blotting to assess phosphorylation status of ERK/AKT pathways post-treatment .
- Topoisomerase Inhibition : Conduct DNA relaxation assays with purified Topo I/II to confirm direct enzyme inhibition .
- Theoretical Basis : Align with frameworks like ligand-target binding kinetics or chemoproteomics .
Methodological Notes
- Quality Control : Always characterize intermediates via melting point, NMR, and HPLC (>95% purity) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid unlicensed in vivo testing per .
- Data Interpretation : Use statistical tools (e.g., ANOVA for bioactivity data) and report confidence intervals to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
